Bromoethane-1,1-d2
Overview
Description
Bromoethane-1,1-d2, also known as Ethyl-1,1-d2 bromide, is a labeled version of bromoethane. It is a colorless, flammable gas with a strong, sweet odor .
Molecular Structure Analysis
The linear formula for Bromoethane-1,1-d2 is CH3CD2Br . The molecular weight is 110.98 .
Chemical Reactions Analysis
Bromoethane, the unlabeled version of Bromoethane-1,1-d2, is known to undergo SN2 reactions with the :CN- nucleophile . In these reactions, both the haloalkane molecule and :CN- nucleophile are involved in the slow rate-determining step . It’s reasonable to assume that Bromoethane-1,1-d2 would behave similarly in chemical reactions.
Physical And Chemical Properties Analysis
Bromoethane-1,1-d2 has a refractive index of n20/D 1.424 (lit.) . It has a boiling point of 37-40 °C (lit.) and a melting point of -119 °C (lit.) . The density is 1.486 g/mL at 25 °C .
Scientific Research Applications
Kinetic Studies in Gas Phase Reactions
A study by Sarzyński et al. (2011) explored the kinetics of gas-phase reactions of bromoethane with chlorine atoms. This research is significant for understanding the fundamental aspects of chemical reaction dynamics, particularly in atmospheric chemistry. The study revealed specific rate constants and temperature dependencies for H-abstraction and D-abstraction from bromoethane, contributing valuable insights into reaction mechanisms under different conditions (Sarzyński et al., 2011).
Dissociation Characteristics Under Electric Fields
Jin et al. (2019) investigated the dissociation properties and spectral characteristics of bromoethane under varying electric fields. Their research offers important information for the degradation of bromoethane, particularly in environmental contexts where its breakdown can impact atmospheric chemistry, such as ozone layer depletion (Jin et al., 2019).
Use in Organic Synthesis
Research by Ghasemi et al. (2004) demonstrated the use of bromoethane derivatives in the synthesis of natural products through queued cross-coupling reactions with Pd catalysis. This highlights the role of bromoethane in facilitating complex organic syntheses, simplifying multi-step processes in the creation of pharmaceuticals and other organic compounds (Ghasemi et al., 2004).
Study of Conformers and Solvent Effects
Ramasami (2007) conducted a gas-phase study of the gauche and trans conformers of bromoethane, using theoretical methods to explore their properties and behavior in different solvents. This research is vital for understanding the molecular behavior of bromoethane, which can be applied in various fields, including drug design and material science (Ramasami, 2007).
Environmental Impact and Biodegradation
A study by Santos and Livingston (1997) focused on the biodegradation of bromoethane under aerobic conditions. Understanding the microbial breakdown of bromoethane is crucial for environmental remediation and managing its impact on ecosystems, particularly in contaminated soil and groundwater (Santos & Livingston, 1997).
Deuterium Compounds Synthesis
Leitch and Morse (1952) described the synthesis of various deuterium compounds, including bromoethane derivatives. This research contributes to the field of isotopic labeling, which is important in pharmaceuticals, environmental tracing, and understanding chemical reaction mechanisms (Leitch & Morse, 1952).
Safety And Hazards
properties
IUPAC Name |
1-bromo-1,1-dideuterioethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-CBTSVUPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477788 | |
Record name | Bromoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoethane-1,1-d2 | |
CAS RN |
3652-84-4 | |
Record name | Bromoethane-1,1-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3652-84-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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